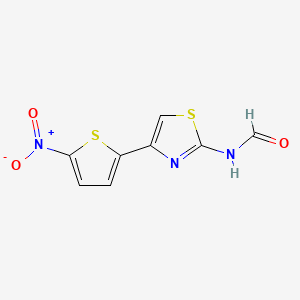
Methyl 3-(6-methoxypyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-methoxypyridin-2-yl)propanoate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is an ester derivative of pyridine and is characterized by the presence of a methoxy group at the 6th position of the pyridine ring and a propanoate group attached to the 3rd position . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methoxypyridin-2-yl)propanoate typically involves the esterification of 6-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields . The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(6-methoxypyridin-2-yl)propanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(6-methoxypyridin-2-yl)propanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: 6-Hydroxypyridine derivatives.
Reduction: 3-(6-Methoxypyridin-2-yl)propanol.
Substitution: Various halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
Methyl 3-(6-methoxypyridin-2-yl)propanoate is utilized in several scientific research fields:
Mécanisme D'action
The mechanism of action of Methyl 3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group and ester functionality allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(6-methylpyridin-3-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Uniqueness
Methyl 3-(6-methoxypyridin-2-yl)propanoate is unique due to the presence of the methoxy group at the 6th position of the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 3-(6-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-3-4-8(11-9)6-7-10(12)14-2/h3-5H,6-7H2,1-2H3 |
Clé InChI |
GEEDBTAPPGZZFI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




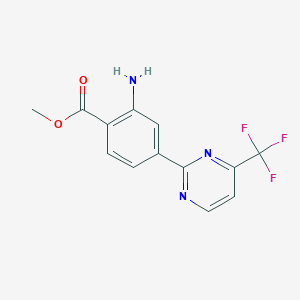
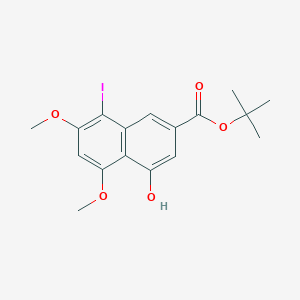
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
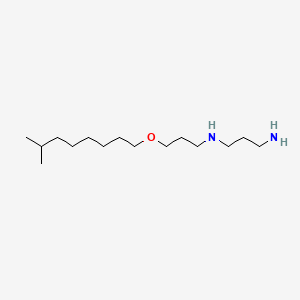

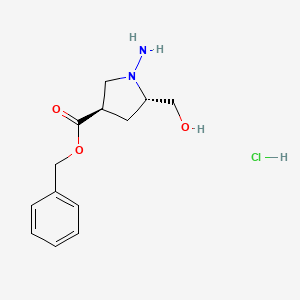

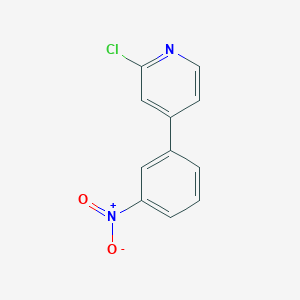
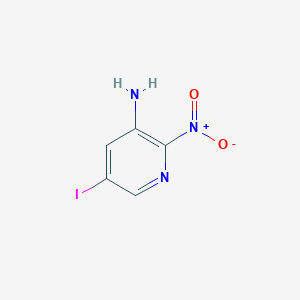
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)

